molecular formula C17H13N3O B7513111 4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile

4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile

Numéro de catalogue B7513111
Poids moléculaire: 275.30 g/mol
Clé InChI: GDPGPRSMMMTWRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as PD173074 and belongs to the family of quinazoline derivatives. PD173074 has been found to inhibit the activity of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell growth and differentiation.

Mécanisme D'action

PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase. It binds to the ATP-binding site of FGFR and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD173074 has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD173074 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, PD173074 has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase, making it an ideal tool for studying the role of FGFR in various biological processes. However, PD173074 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, PD173074 has a short half-life, which can limit its effectiveness in some experiments.

Orientations Futures

For research on PD173074 include improving its pharmacokinetic properties, developing more potent and selective FGFR inhibitors, and studying its efficacy in combination with other cancer therapies. Additionally, further research is needed to understand the role of FGFR signaling in different types of cancer and to identify biomarkers that can predict response to FGFR inhibitors.

Méthodes De Synthèse

PD173074 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 6-methyl-4-oxoquinazoline-3-carboxylic acid with benzylamine, followed by reduction of the resulting imine to yield 4-[(6-methyl-4-oxoquinazolin-3-yl)methyl]benzylamine. The final step involves the reaction of the benzylamine derivative with cyanogen bromide to yield PD173074.

Applications De Recherche Scientifique

PD173074 has been extensively used in scientific research to study the role of FGFR in various biological processes. FGFR signaling has been implicated in the development and progression of several types of cancer, including breast, lung, prostate, and bladder cancer. PD173074 has been found to inhibit the growth and proliferation of cancer cells by blocking FGFR signaling. In addition, PD173074 has been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis, atherosclerosis, and angiogenesis.

Propriétés

IUPAC Name

4-[(6-methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-12-2-7-16-15(8-12)17(21)20(11-19-16)10-14-5-3-13(9-18)4-6-14/h2-8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGPRSMMMTWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN(C2=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.